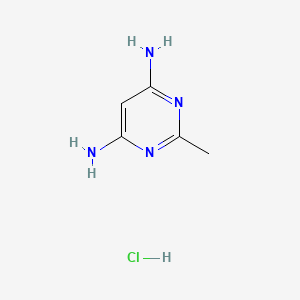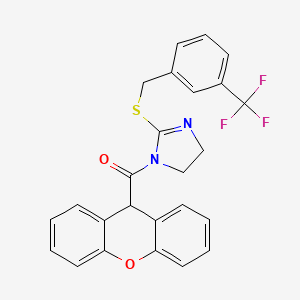
(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C25H19F3N2O2S and its molecular weight is 468.49. The purity is usually 95%.
BenchChem offers high-quality (2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone”, also known as “2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole”.
Fluorescent Probes for Biological Imaging
This compound, due to its xanthene core, can be utilized as a fluorescent probe in biological imaging. The xanthene moiety is known for its strong fluorescence, making it suitable for tracking and imaging biological processes at the cellular and molecular levels. This application is particularly valuable in studying cellular dynamics, protein interactions, and intracellular processes .
Photodynamic Therapy (PDT)
The compound’s fluorescent properties also make it a candidate for photodynamic therapy, a treatment method that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. The trifluoromethyl group enhances the compound’s ability to generate singlet oxygen, a crucial reactive species in PDT .
Study of Protein-Ligand Interactions
The compound can be utilized to study protein-ligand interactions. Its fluorescent properties enable the visualization and quantification of binding events between proteins and potential drug candidates. This application is essential in the field of biochemistry and pharmaceutical research.
These applications highlight the versatility and potential of “(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone” in various scientific research fields.
Royal Society of Chemistry Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. It is known that xanthones, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, including the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway .
Mode of Action
Xanthones are known to exhibit a wide range of bioactivities, including antioxidant and anti-inflammatory activities . They can modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation .
Biochemical Pathways
The compound may affect the Nrf2 pathway, a key regulator of antioxidant response in cells . Activation of Nrf2 leads to the transcription of various antioxidant genes that protect against oxidative damage triggered by injury and inflammation .
Result of Action
The activation of the Nrf2 pathway by xanthones can lead to a decrease in oxidative stress and inflammation, providing a protective effect on cells . .
Eigenschaften
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O2S/c26-25(27,28)17-7-5-6-16(14-17)15-33-24-29-12-13-30(24)23(31)22-18-8-1-3-10-20(18)32-21-11-4-2-9-19(21)22/h1-11,14,22H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJCKRBMGYJRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

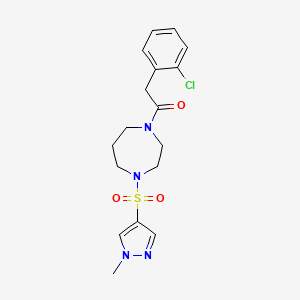


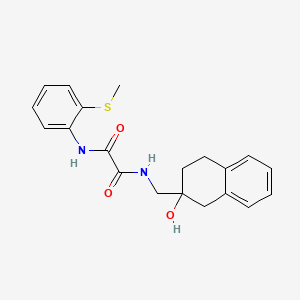
![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)
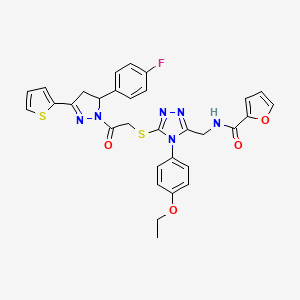

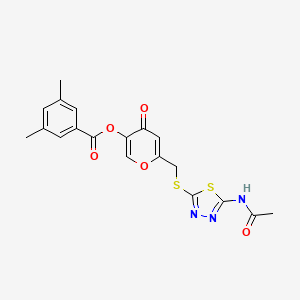
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)
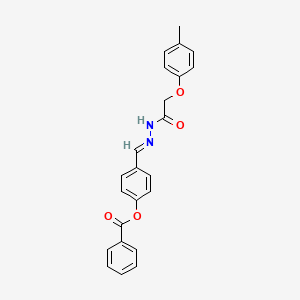
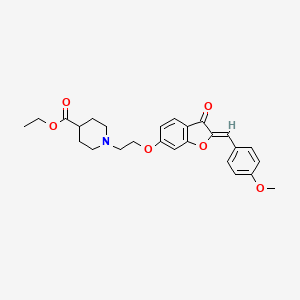
![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)
